molecular formula C4H5N3OS B064307 4-Methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 175136-67-1

4-Methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B064307
CAS RN: 175136-67-1
M. Wt: 143.17 g/mol
InChI Key: SJWSGYOCBFJBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the molecular formula C4H5N3OS . It’s a member of the thiadiazole family, which are versatile scaffolds widely studied in medicinal chemistry .


Synthesis Analysis

Thiadiazole derivatives can be synthesized through various methods. One approach involves the combination of bioactive substructures . Another method involves the cyclization of aryl hydrazones and aryl isothiocyanates . The specific synthesis process for “4-Methyl-1,2,3-thiadiazole-5-carboxamide” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “4-Methyl-1,2,3-thiadiazole-5-carboxamide” is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. For instance, they can participate in anion-driven C–F bond activation of trifluoromethyl N-aryl hydrazones . The specific chemical reactions involving “4-Methyl-1,2,3-thiadiazole-5-carboxamide” are not explicitly mentioned in the available literature.


Physical And Chemical Properties Analysis

Thiadiazoles have relatively good liposolubility, most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “4-Methyl-1,2,3-thiadiazole-5-carboxamide” are not explicitly mentioned in the available literature.

Scientific Research Applications

Antimicrobial Activity

4-Methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have shown significant antimicrobial activity . The potential antimicrobial effect of these compounds was observed mainly against Gram-positive bacteria . For instance, a derivative with the 5-nitro-2-furoyl moiety showed high bioactivity with a minimum inhibitory concentration (MIC) = 1.95–15.62 µg/mL and minimum bactericidal concentration (MBC)/MIC = 1–4 µg/mL .

Antibacterial Activity

These compounds have also been found to be effective in combating bacterial infections , especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics . This makes the search for new molecules with potential antibacterial activity an important research goal .

Antifungal Activity

1,3,4-Thiadiazoles, a class of compounds that 4-Methyl-1,2,3-thiadiazole-5-carboxamide belongs to, display a broad spectrum of biological activities, including antifungal activity .

Antiviral Activity

1,3,4-Thiadiazoles also exhibit antiviral properties, making them valuable in the development of new antiviral drugs .

Antiepileptic Activity

The 1,3,4-thiadiazole scaffold has been associated with antiepileptic activity, suggesting potential applications in the treatment of epilepsy .

Antidiabetic Activity

1,3,4-Thiadiazoles have shown antidiabetic activity, indicating potential use in the management of diabetes .

Analgesic Activity

These compounds also exhibit analgesic (pain-relieving) properties, which could be harnessed in the development of new analgesics .

Anti-inflammatory Activity

1,3,4-Thiadiazoles have demonstrated anti-inflammatory activity, suggesting potential applications in the treatment of inflammatory conditions .

Safety and Hazards

The safety and hazards of thiadiazole derivatives can vary widely depending on their specific structures and applications. The specific safety and hazards of “4-Methyl-1,2,3-thiadiazole-5-carboxamide” are not explicitly mentioned in the available literature .

Future Directions

Thiadiazole derivatives have shown promise in various fields, including medicinal chemistry . They have potential as novel, more effective therapeutics, especially in the field of cancer treatment . The future directions for “4-Methyl-1,2,3-thiadiazole-5-carboxamide” specifically are not explicitly mentioned in the available literature.

properties

IUPAC Name

4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWSGYOCBFJBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380274
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3-thiadiazole-5-carboxamide

CAS RN

175136-67-1
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Methyl-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Methyl-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.